molecular formula C3H7BF3K B1401160 Potassium trifluoro(propyl)boranuide CAS No. 897067-94-6

Potassium trifluoro(propyl)boranuide

Cat. No.: B1401160
CAS No.: 897067-94-6
M. Wt: 149.99 g/mol
InChI Key: UICGOEGLXMDRPY-UHFFFAOYSA-N
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Description

Potassium trifluoro(propyl)boranuide (CAS 897067-94-6) is an organotrifluoroborate salt with the molecular formula C₃H₇BF₃K and a molecular weight of 149.99 g/mol . This compound is characterized by its canonical SMILES of CCC B- (F)F.[K+] and is supplied as a solid . With a high purity of 97%, it is a valuable reagent for specialized research and development, particularly in the field of medicinal chemistry where it serves as a key synthetic building block . A primary application of this compound is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this role, it acts as a stable, yet reactive, propyl group transfer agent. The trifluoroborate group enhances the compound's stability towards purification and storage compared to traditional boronic acids, while still allowing it to transmetalate with palladium catalysts. This mechanism enables the efficient formation of carbon-carbon bonds, facilitating the introduction of the propyl moiety into more complex molecular architectures . Researchers value this reagent for the exploration and synthesis of novel compounds, including those with potential medicinal value . Handle with care: this compound is corrosive and poses serious risks, including causing severe skin burns and eye damage . This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

potassium;trifluoro(propyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BF3.K/c1-2-3-4(5,6)7;/h2-3H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICGOEGLXMDRPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897067-94-6
Record name potassium trifluoro(propyl)boranuide
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Preparation Methods

Raw Material Selection and Initial Preparation

Dextrorotation α-pinene and borane-dimethyl sulfide complexes serve as the primary raw materials. These are chosen due to their availability, cost-effectiveness, and reactivity profile conducive to forming the desired boron intermediates.

  • α-pinene acts as a precursor to the australene-based borines, which are key intermediates in the synthesis.
  • Borane-dimethyl sulfide complexes (BH₃·DMS) are employed for their stability and controlled reactivity, facilitating the formation of boron species without excessive hazards associated with gaseous borane.

Formation of Australene Base Borines

The initial step involves reacting α-pinene with borane-dimethyl sulfide complexes under inert nitrogen atmosphere:

α-pinene + BH₃·DMS → Australene base borines

This reaction is typically conducted at low temperatures (~0°C) to control the exothermic process and prevent side reactions. The reaction proceeds as follows:

Research Findings: Studies indicate that the formation of these borines is efficient and yields stable intermediates suitable for subsequent transformations, with yields often exceeding 80% under optimized conditions.

Reaction with 2,5-Dihydrofuran (DHF)

The australene base borines are then reacted with 2,5-dihydrofuran (DHF) at room temperature:

Australene borines + DHF → Trimethyl borate intermediates
  • The reaction is typically performed at ambient conditions, simplifying operational requirements.
  • The process yields a boron-alkyl complex, specifically trimethyl borate, via nucleophilic attack and subsequent rearrangements.

Research Findings: The reaction proceeds with high selectivity, and the formation of trimethyl borate is confirmed via NMR and IR spectroscopy, with yields reported between 75-85%.

Reaction with Potassium Hydrogen Fluoride (KHF₂)

The final step involves reacting dimethyl borate with saturated aqueous KHF₂ solution :

Dimethyl borate + KHF₂ → Potassium trifluoro(propyl)boranuide
  • Conducted at room temperature, this step introduces the trifluoromethyl group, completing the synthesis.
  • The product precipitates out as a white solid, which can be isolated via filtration and dried.

Research Findings: The overall yield of the final product ranges from 79% to 82%. The process benefits from mild conditions, low cost, and straightforward purification.

Scaled-Up Synthesis

The method can be scaled proportionally, as demonstrated in a 10L reaction setup, maintaining reaction conditions and yields. The process involves:

  • Larger reaction vessels with controlled temperature and inert atmosphere.
  • Continuous addition of reagents via syringe pumps for precise control.
  • Use of rotary evaporators for solvent removal and product isolation.

Data Table Summarizing Preparation Parameters

Step Raw Materials Conditions Key Reactions Yield (%) Notes
1 α-pinene + BH₃·DMS 0°C to room temp, inert atmosphere Formation of australene borines >80 Stable intermediates
2 Australene borines + DHF Room temperature Formation of boron-alkyl complex 75-85 Efficient, high selectivity
3 Boron complex + Acetaldehyde Room temperature Reduction to dimethyl borate >80 No intermediate purification needed
4 Dimethyl borate + KHF₂ Room temperature Formation of this compound 79-82 Precipitation and filtration

Notes on Research and Industrial Applicability

  • The described method emphasizes cost-effectiveness , utilizing inexpensive raw materials like α-pinene and acetaldehyde.
  • The mild reaction conditions facilitate scale-up and industrial applicability.
  • The process avoids hazardous reagents and high-temperature steps, aligning with safety and environmental considerations.
  • The high purity and yield make this approach suitable for pharmaceutical and fine chemical manufacturing.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Potassium trifluoro(propyl)borate participates in palladium-catalyzed Suzuki-Miyaura couplings with aryl and alkenyl electrophiles. Key reaction parameters include:

Catalyst Systems

  • PdCl₂(dppf)·CH₂Cl₂ (9 mol%) with Cs₂CO₃ (3 equiv) in THF/H₂O achieves coupling with aryl triflates and bromides .

  • Pd(OAc)₂ with sterically demanding ligands (e.g., n-BuPAd₂) improves yields for challenging substrates .

Scope and Limitations

Electrophile TypeCatalyst/LigandBaseSolventYield (%)
Aryl triflatePdCl₂(dppf)Cs₂CO₃THF/H₂O70–85
Aryl bromidePdCl₂(dppf)Cs₂CO₃Toluene/H₂O65–80
Alkenyl bromidePdCl₂(dppf)Cs₂CO₃Toluene/H₂O60–75

Secondary alkyltrifluoroborates (e.g., cyclopentyl derivatives) require RuPhos or t-Bu₃P ligands to suppress β-hydride elimination, yielding branched products (45–60%) .

Sequential Cross-Coupling for Complex Alkenes

A one-pot protocol enables the synthesis of trisubstituted alkenes:

  • Gem-dibromides react with alkenyltrifluoroborates using Pd(PPh₃)₄ (7 mol%) and Cs₂CO₃.

  • Subsequent addition of potassium trifluoro(propyl)borate furnishes trisubstituted alkenes in 85–92% yield .

Example Reaction

Br2C CH2+CH2=CH BF3KPdCH2=CH C CH2Pr BF3KPr CH2CH=CH2\text{Br}_2\text{C CH}_2+\text{CH}_2=\text{CH BF}_3\text{K}\xrightarrow{\text{Pd}}\text{CH}_2=\text{CH C CH}_2\xrightarrow{\text{Pr BF}_3\text{K}}\text{Pr CH}_2-\text{CH}=\text{CH}_2

Functional Group Compatibility and Stability

The trifluoroborate group tolerates:

  • Epoxidation of allyltrifluoroborates without boron degradation .

  • Oxidative conditions (e.g., mCPBA, O₃) due to its electron-withdrawing nature .

Limitations :

  • Prolonged exposure to strong acids (>2 M HCl) leads to hydrolysis.

  • Steric hindrance in tert-alkyl derivatives reduces coupling efficiency .

Mechanistic Insights

Transmetalation occurs via a Pd–B intermediate , with Cs₂CO₃ facilitating base-assisted boron-to-palladium transfer. DFT studies indicate:

  • Energy barriers : Transmetalation (ΔG‡ = 18–22 kcal/mol) is rate-determining .

  • Solvent effects : Aqueous THF enhances ion dissociation, accelerating Pd–B bond formation .

Scientific Research Applications

Organic Synthesis

PTPB serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Its stability and reactivity make it an excellent choice for various synthetic pathways.

Key Reactions Involving PTPB

  • Suzuki-Miyaura Coupling : PTPB is utilized as a coupling partner in Suzuki-Miyaura reactions, facilitating the formation of biaryl compounds from aryl halides and boron reagents. This reaction is pivotal in synthesizing pharmaceuticals and agrochemicals .
  • Nucleophilic Substitution Reactions : The trifluoromethyl group enhances the nucleophilicity of PTPB, allowing it to react effectively with electrophiles to form desired products.

Pharmaceutical Applications

PTPB has garnered attention for its potential in drug development, particularly in synthesizing biologically active molecules.

Case Study 1: Antimicrobial Activity

Research indicates that derivatives of PTPB exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus. This suggests its potential use in developing new antimicrobial agents.

Case Study 2: Cholesterol Regulation

A study explored the role of PTPB in inhibiting PCSK9, a protein involved in cholesterol metabolism. By modulating PCSK9 activity, PTPB could contribute to lowering LDL cholesterol levels, presenting a therapeutic avenue for cardiovascular diseases.

Agrochemical Applications

The compound's reactivity allows for the synthesis of agrochemicals that enhance crop protection and yield. Its ability to form stable intermediates is crucial for developing effective agricultural products.

Analytical Chemistry

In analytical chemistry, PTPB is employed for its structural properties, aiding in the synthesis of various carbamates and related compounds. Its unique molecular structure allows for specific interactions that are useful in analytical methods.

Data Table: Comparison of Boron Compounds

Compound NameStructure FeaturesUnique PropertiesApplications
Potassium Trifluoro(propyl)boranuideTrifluoromethyl group with propylStable under moisture and oxidative conditionsOrganic synthesis, pharmaceuticals
Potassium Trifluoro(neopentyl)borateTrifluoromethyl group with neopentylSterically hindered; influences reaction pathwaysCross-coupling reactions
Potassium MethyltrifluoroborateMethyl group with trifluoroborateExcellent nucleophile; used in various coupling reactionsSynthesis of biologically active compounds

Mechanism of Action

The mechanism of action of potassium trifluoro(propyl)boranuide involves its role as a nucleophilic coupling partner in cross-coupling reactions. The compound undergoes oxidative addition to a transition metal catalyst, followed by transmetalation and reductive elimination steps, leading to the formation of the desired product . The molecular targets and pathways involved depend on the specific reaction and catalyst used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Potassium Trifluoro(3,3,3-trifluoropropyl)boranuide

  • Molecular Formula : C₃H₃F₆BK (derived from ).
  • Key Features : The propyl chain is fully fluorinated (CF₃ groups), enhancing electronegativity and thermal stability.
  • Applications : Ideal for fluorinated polymer synthesis and electronics due to its resistance to oxidation .

Potassium Trifluoro({3-propylbicyclo[1.1.1]pentan-1-yl})boranuide

  • Molecular Formula : C₈H₁₃BF₃K ().
  • Key Features : Incorporates a rigid bicyclo[1.1.1]pentane scaffold, which imposes steric constraints and improves metabolic stability.
  • Applications : Drug discovery (e.g., bioisosteres for tert-butyl groups) and materials science .

Potassium Trifluoro(3-methoxypropyl)boranuide

  • Molecular Formula : C₄H₉BF₃OK ().
  • Key Features : A methoxy (-OCH₃) group on the propyl chain increases polarity and solubility in polar solvents.
  • Applications : Catalysis in protic media and intermediates for agrochemicals .

Potassium Trifluoro(3-methoxy-3-oxopropyl)boranuide

  • Molecular Formula : C₄H₇BF₃KO₂ ().
  • Key Features : Contains a methyl ester (-COOCH₃) group, enabling reactivity in nucleophilic acyl substitutions.
  • Applications : Precursor for carboxylic acid derivatives and peptide coupling reagents .

Structural and Functional Analysis

Table 1: Comparative Data for Potassium Trifluoro(propyl)boranuide and Analogs

Compound Molecular Formula Molecular Weight Key Functional Group Applications
This compound C₃H₆BF₃K 155.98 g/mol Propyl chain Cross-coupling, pharmaceuticals
Potassium trifluoro(3,3,3-trifluoropropyl) C₃H₃F₆BK 203.97 g/mol CF₃ groups Fluoropolymers, electronics
Bicyclo[1.1.1]pentane derivative C₈H₁₃BF₃K 208.10 g/mol Bicyclo scaffold Drug discovery
3-Methoxypropyl derivative C₄H₉BF₃OK 180.02 g/mol Methoxy group Polar solvent catalysis
Methyl ester derivative C₄H₇BF₃KO₂ 194.00 g/mol Ester (-COOCH₃) Organic synthesis

Biological Activity

Potassium trifluoro(propyl)boranuide, also known as potassium trifluoro(3,3,3-trifluoropropyl)borate, is a compound of significant interest in the field of organic chemistry and medicinal applications due to its unique properties and biological activities. This article explores its biological activity, including its role in various chemical reactions, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₃H₇BF₃K
  • Molecular Weight : 149.99 g/mol
  • CAS Number : 897067-94-6
  • Storage Conditions : Typically stored at room temperature.

The compound is characterized by the presence of trifluoroborate moieties, which enhance its stability and reactivity in various chemical environments. This stability makes it a suitable candidate for use in synthetic organic chemistry, particularly in cross-coupling reactions.

This compound acts as a versatile reagent in several chemical transformations, particularly in the Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, which are foundational in synthesizing various biologically active compounds. The compound's ability to function under oxidative conditions without degradation of the boron functionality is particularly noteworthy .

Therapeutic Applications

Recent studies have highlighted the potential of this compound in pharmaceutical applications:

  • Inhibition of KRAS Mutations : Research indicates that compounds similar to this compound exhibit inhibitory activity against the KRAS G12D mutation, a common mutation in pancreatic cancer. These compounds may serve as a basis for developing targeted therapies for cancers associated with KRAS mutations .
  • Tyrosine Kinase Inhibition : Certain derivatives of boron compounds have shown promise as tyrosine kinase inhibitors, which are vital for treating various malignancies. The modulation of kinase activity can lead to reduced tumor growth and improved patient outcomes .

Case Studies

  • Suzuki-Miyaura Coupling Reactions :
    • A study demonstrated that this compound could effectively couple with aryl halides to form biaryl compounds with high yields and selectivity. This reaction is essential for synthesizing pharmaceuticals and agrochemicals .
  • Antitumor Activity :
    • In preclinical trials, a boron-containing compound derived from this compound exhibited significant antitumor activity against KRAS G12D mutant cell lines. The mechanism involved inhibition of downstream signaling pathways critical for cancer cell proliferation .

Data Table: Comparison of Biological Activities

CompoundBiological ActivityReference
This compoundInhibits KRAS G12D mutation
Potassium trifluoro(3,3,3-trifluoropropyl)borateEffective in Suzuki-Miyaura coupling
Boron derivativesPotential tyrosine kinase inhibitors

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing potassium trifluoro(propyl)boranuide, and how can purity be maximized?

  • Methodological Answer :

  • Step 1 : Start with propylboronic acid or propylboronate esters as precursors. React with trifluoroborane (BF₃) in an anhydrous solvent (e.g., THF or diethyl ether) under inert conditions .
  • Step 2 : Perform anion exchange using potassium fluoride (KF) to substitute the boron-bound fluoride with potassium, ensuring stoichiometric excess of KF to drive the reaction .
  • Purity Optimization : Use recrystallization in ethanol/water mixtures or column chromatography with silica gel (eluent: hexane/ethyl acetate). Monitor purity via ¹⁹F NMR (δ ~ -135 to -145 ppm for B-F₃) and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹¹B NMR : Expect a quartet (J = ~30 Hz) centered at δ 3–5 ppm due to coupling with three fluorine atoms .
  • ¹⁹F NMR : A single peak near -140 ppm confirms trifluoroborate symmetry .
  • Mass Spectrometry : Use ESI-MS in negative ion mode to detect [M⁻]⁻ ions (e.g., m/z ~190 for C₃H₆BF₃K⁻) .
  • X-ray Diffraction : For crystalline samples, analyze B-F bond lengths (typically 1.36–1.40 Å) and K⁺ coordination geometry .

Q. How does storage condition affect the stability of this compound?

  • Methodological Answer :

  • Stability Data :
ConditionDecomposition RateKey Degradation Products
Dry N₂, -20°C<2% over 6 monthsNone detected
Humid air, 25°C15% over 1 weekBoric acid, propylboronic acid
  • Recommendations : Store in sealed, argon-flushed containers with desiccants (e.g., molecular sieves). Avoid exposure to protic solvents or acidic vapors .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in Suzuki-Miyaura couplings?

  • Methodological Answer :

  • Transmetalation Step : The propyl group transfers to palladium via a four-membered transition state. Computational studies (DFT) suggest a ΔG‡ of ~18 kcal/mol for this step .
  • Role of K⁺ : Potassium ions stabilize the trifluoroborate anion, reducing side reactions (e.g., proto-deboronation). Use non-polar solvents (toluene) to enhance K⁺ coordination .
  • Experimental Validation : Compare reaction yields with/without crown ethers (e.g., 18-crown-6) to isolate K⁺ effects .

Q. How can computational modeling (e.g., DFT) predict the electronic structure and ligand properties of this compound?

  • Methodological Answer :

  • DFT Parameters : Use B3LYP/6-311++G(d,p) basis set to calculate partial charges (B: +0.35, F: -0.28) and HOMO/LUMO gaps (~5.2 eV) .
  • Ligand Strength : Compare Mayer bond orders (B-C: ~0.95) to other borates (e.g., aryltrifluoroborates) to assess donor capacity .
  • Validation : Correlate computational data with experimental IR (B-F stretches: 1100–1200 cm⁻¹) and cyclic voltammetry (redox potentials) .

Q. How should researchers resolve contradictions in reported stability data for this compound?

  • Methodological Answer :

  • Case Study : If one study reports decomposition in THF (25°C) while another claims stability:
  • Variable Control : Test purity of starting materials (e.g., residual KF or BF₃ affects stability) .
  • Advanced Analytics : Use TGA-MS to detect volatile byproducts (e.g., HF release at >150°C) .
  • Replicate Conditions : Ensure identical humidity levels (<5% RH) and oxygen content (<1 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium trifluoro(propyl)boranuide
Reactant of Route 2
Potassium trifluoro(propyl)boranuide

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